8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Overview
Description
8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is the gamma-aminobutyric acid (GABA) receptor in the central nervous system . GABA is an inhibitory neurotransmitter, and the interaction of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one with its receptors leads to a variety of effects.
Mode of Action
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one acts by facilitating the action of GABA . It increases the frequency of chloride channel openings, which results in hyperpolarization and an inhibitory effect on neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway. By enhancing the action of GABA, it increases the influx of chloride ions into the neuron, making it more resistant to excitation . This leads to various downstream effects, including sedation, muscle relaxation, and reduction of anxiety.
Pharmacokinetics
After oral administration, more than 90% of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is absorbed, and peak plasma concentrations are achieved in 1 to 1.5 hours . The absorption is delayed and decreased when administered with a moderate fat meal . The compound is metabolized by CYP3A4 and 2C19 to active metabolites .
Result of Action
The action of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one results in anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects . These effects are primarily due to the enhanced action of GABA, leading to decreased neuronal excitability.
Action Environment
The action, efficacy, and stability of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can be influenced by various environmental factors. For instance, the presence of food, particularly a moderate fat meal, can delay and decrease the absorption of the compound . Additionally, the compound’s action can be affected by the individual’s metabolic state, as it is metabolized by specific enzymes .
Biochemical Analysis
Biochemical Properties
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the effect of GABA, an inhibitory neurotransmitter, by binding to the GABA_A receptor. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent calming effect . Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one may interact with other proteins and enzymes involved in neurotransmitter release and synaptic transmission.
Cellular Effects
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation. Furthermore, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one affects cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its binding to the benzodiazepine site on the GABA_A receptor . This binding enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound may also inhibit or activate other enzymes and proteins involved in neurotransmitter release and synaptic plasticity. Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can modulate gene expression by influencing transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These changes can impact the efficacy and safety of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity . Excessive doses may result in adverse effects such as respiratory depression, ataxia, and sedation. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . The compound undergoes N-demethylation and hydroxylation to form active metabolites, which are further conjugated and excreted via the kidneys. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which affects its distribution and bioavailability. Additionally, transporters such as P-glycoprotein may influence the efflux of the compound from cells, impacting its intracellular concentration and therapeutic effects.
Subcellular Localization
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is primarily localized in the cytoplasm and membrane-bound organelles within cells . The compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations can influence the activity and function of the compound, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKLCTMNSCESOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NCC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202065 | |
Record name | 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4937-63-7 | |
Record name | 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4937-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.